molecular formula C12H24N2O2S B2737280 N-(1,2,3,4,5,6,7,7a-Octahydroindol-3a-yl)butane-1-sulfonamide CAS No. 2137997-81-8

N-(1,2,3,4,5,6,7,7a-Octahydroindol-3a-yl)butane-1-sulfonamide

Cat. No. B2737280
CAS RN: 2137997-81-8
M. Wt: 260.4
InChI Key: PLEUJFYWTCYTOK-UHFFFAOYSA-N
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Description

N-(1,2,3,4,5,6,7,7a-Octahydroindol-3a-yl)butane-1-sulfonamide, also known as Octahydroindole-3-butanesulfonamide (OHIBS), is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. OHIBS is a sulfonamide derivative of octahydroindole and is widely used in biochemical and physiological studies.

Mechanism Of Action

OHIBS acts as a competitive antagonist for the glycine binding site of the NMDA receptor. The NMDA receptor is a glutamate receptor that is responsible for mediating the excitatory neurotransmission in the brain. The binding of glycine to the NMDA receptor enhances the activity of the receptor, leading to the influx of calcium ions into the cell. OHIBS competes with glycine for the binding site on the NMDA receptor, thereby reducing the activity of the receptor and the influx of calcium ions into the cell.
Biochemical and Physiological Effects:
OHIBS has been shown to have various biochemical and physiological effects. Studies have shown that OHIBS can reduce the activity of the NMDA receptor, which is responsible for mediating the excitatory neurotransmission in the brain. This reduction in activity can lead to a decrease in the release of neurotransmitters such as glutamate and dopamine, which are involved in various physiological processes such as learning and memory, reward, and addiction. OHIBS has also been shown to have anticonvulsant and neuroprotective effects.

Advantages And Limitations For Lab Experiments

The use of OHIBS in lab experiments has several advantages. OHIBS is a potent and selective antagonist for the glycine binding site of the NMDA receptor, making it a useful tool for studying the role of glycine in the regulation of the receptor. OHIBS is also relatively easy to synthesize, making it readily available for use in experiments. However, OHIBS has some limitations. OHIBS has low solubility in water, which can make it difficult to use in experiments that require aqueous solutions. Additionally, OHIBS has a relatively short half-life, which can limit its use in long-term experiments.

Future Directions

There are several future directions for the use of OHIBS in scientific research. One potential direction is the study of the role of glycine in the regulation of the NMDA receptor in various neurological disorders such as schizophrenia and Alzheimer's disease. Another potential direction is the development of new compounds that are structurally similar to OHIBS but have improved solubility and longer half-lives, making them more suitable for use in experiments. Finally, the use of OHIBS in combination with other compounds to study the complex interactions between neurotransmitters in the brain is another potential future direction.

Synthesis Methods

The synthesis of OHIBS involves the reaction of 1,4-butanediol with p-toluenesulfonyl chloride in the presence of triethylamine to form the intermediate compound, 4-(tosyloxy)butan-1-ol. The intermediate compound is then reacted with octahydroindole in the presence of potassium carbonate to form OHIBS. The reaction yields OHIBS as a white crystalline solid with a melting point of 123-125°C.

Scientific Research Applications

OHIBS has a wide range of applications in scientific research. It is commonly used as a tool to study the role of neurotransmitters in the central nervous system. OHIBS acts as a competitive antagonist for the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, which is responsible for mediating the excitatory neurotransmission in the brain. OHIBS has also been used to study the role of glycine in the regulation of the NMDA receptor.

properties

IUPAC Name

N-(1,2,3,4,5,6,7,7a-octahydroindol-3a-yl)butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2S/c1-2-3-10-17(15,16)14-12-7-5-4-6-11(12)13-9-8-12/h11,13-14H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEUJFYWTCYTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC12CCCCC1NCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(octahydro-1H-indol-3a-yl)butane-1-sulfonamide

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